molecular formula C7H10N2 B1346932 N-methyl-1-(pyridin-3-yl)methanamine CAS No. 20173-04-0

N-methyl-1-(pyridin-3-yl)methanamine

Cat. No. B1346932
CAS RN: 20173-04-0
M. Wt: 122.17 g/mol
InChI Key: MCSAQVGDZLPTBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-methyl-1-(pyridin-3-yl)methanamine” is C7H10N2. Its molecular weight is 122.17 g/mol. The InChI code is 1S/C7H10N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h2-4,6,8H,5H2,1H3;2*1H .


Physical And Chemical Properties Analysis

“N-methyl-1-(pyridin-3-yl)methanamine” has a molecular weight of 122.17 g/mol. The compound is typically stored at a temperature of 2-8°C .

Scientific Research Applications

Anticonvulsant Agents

N-Methyl-1-(pyridin-3-yl)methanamine derivatives have been synthesized and screened for their potential as anticonvulsant agents. Various Schiff bases of 3-aminomethyl pyridine, including a compound similar to N-Methyl-1-(pyridin-3-yl)methanamine, showed remarkable seizures protection in animal models, indicating their potential therapeutic application in the treatment of epilepsy and related disorders (Pandey & Srivastava, 2011).

Photocytotoxic Agents in Cancer Therapy

Certain iron(III) complexes of modified N-Methyl-1-(pyridin-3-yl)methanamine have been developed for their photocytotoxic properties. These complexes are effective in generating reactive oxygen species upon exposure to red light, thereby exhibiting remarkable photocytotoxicity in various cancer cell lines. This suggests a potential application in the field of cancer therapy, specifically for targeted treatment strategies using light-activated compounds (Basu et al., 2014).

Catalysis and Chemical Synthesis

N-Methyl-1-(pyridin-3-yl)methanamine derivatives have been utilized in the synthesis of various chemical compounds. For example, the ambient-temperature synthesis of certain Schiff bases using these derivatives has been reported, highlighting their utility in the field of organic synthesis and catalysis. This demonstrates the compound's role in facilitating chemical reactions and creating new molecules (Becerra et al., 2021).

DNA Interaction and Anticancer Activity

Research has also focused on the interaction of N-Methyl-1-(pyridin-3-yl)methanamine derivatives with DNA, leading to insights into their potential anticancer activity. Some derivatives have shown strong binding affinity to DNA, suggesting a possible mechanism through which they could exert anticancer effects. This area of study is crucial for understanding how these compounds can be used in cancer treatment and therapy (Mbugua et al., 2020).

Environmental and Material Science Applications

There are also applications in environmental and material science, such as the development of selective fluorescence enhancement chemosensors based on derivatives of N-Methyl-1-(pyridin-3-yl)methanamine. These sensors have shown high selectivity for certain metal ions, which could be valuable in environmental monitoring and analysis (Yang et al., 2016).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell .

properties

IUPAC Name

N-methyl-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSAQVGDZLPTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174005
Record name 3-(Methylaminomethyl)pyridine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(pyridin-3-yl)methanamine

CAS RN

20173-04-0
Record name N-Methyl-3-pyridinemethanamine
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Record name 3-(Methylaminomethyl)pyridine
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Record name 20173-04-0
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Record name 3-(Methylaminomethyl)pyridine
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Record name 3-(methylaminomethyl)pyridine
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Synthesis routes and methods I

Procedure details

For example, in U.S. Pat. No. 2,798,077, "Preparation of Methyl-(beta-picolyl)-Amine," issued to R. Schlapfer et al. in 1957, it is disclosed that 3-cyanopyridine can be hydrogenated h the presence of excess methylamine and a Raney nickel catalyst to yield N-methyl-3-picolylamine and beta-picolylamine. Separation of the beta-picolylamine is then required.
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Synthesis routes and methods II

Procedure details

To 25 ml of a 20% aqueous solution of NaOH stirred under cooling with ice-water, a 40% aqueous solution of methylamine (13.6 g, 0.175 mole) was added dropwise over 5 minutes, followed by further dropwise addition of an aqueous solution (10 ml) of 8.2 g (0.05 mole) of 3-pyridylmethyl chloride hydrochloride over 10 minutes. The mixture was further stirred at room temperature for 2 hours and, then, extracted with CH2Cl2 (100 ml×3). The extract was dried over MgSO4 and distilled to remove the solvent. The residue was subjected to vacuum distillation to give 2.6 g of the title compound as a yellow oil.
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Synthesis routes and methods III

Procedure details

To a solution of 3-pyridine-carboxaldehyde (0.24 g) in methanol, methylamine (2.0 M solution in tetrahydrofuran, 6 ml) was added, and the mixture was stirred at room temperature for 23 hours. Then, sodium borohydride (0.22 g) was added thereto, and the mixture was stirred for 1 hour. The reaction solution was concentrated under reduced pressure. The residue was partially purified on a reverse-phase silica gel column. A crude product was obtained by decantation and directly used in the next reaction.
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Synthesis routes and methods IV

Procedure details

To 25 ml of a 20% aqueous solution of NAOH stirred under cooling with ice-water, a 40% aqueous solution of methylamine (13.6 g, 0.175 mole) was added dropwise over 5 minutes, followed by further dropwise addition of an aqueous solution (10 ml) of 8.2 g (0.05 mole) of 3-pyridylmethyl chloride hydrochloride over 10 minutes. The mixture was further stirred at room temperature for 2 hours and, then, extracted with CH2Cl2 (100 ml×3). The extract was dried over MgSO4 and distilled to remove the solvent. The residue was subjected to vacuum distillation to give 2.6 g of the title compound as a yellow oil.
[Compound]
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aqueous solution
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0 (± 1) mol
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ice water
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13.6 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Q Zhang, J Cao, Y Zhang, Z Bi, Q Feng, L Yu… - European Journal of …, 2023 - Elsevier
PRMT6 is a member of the protein arginine methyltransferase family, which is involved in a variety of physiological processes and plays an important role in the occurrence and …
Number of citations: 2 www.sciencedirect.com
RD Li, HL Wang, YB Li, ZQ Wang, X Wang… - European Journal of …, 2015 - Elsevier
A series of dual dithiocarbamates were synthesized and evaluated for their in-vitro anticancer activities on human non-small cell lung cancer cell line H460. Nine compounds exhibited …
Number of citations: 50 www.sciencedirect.com
RP Trump, S Bresciani, AWJ Cooper… - Journal of medicinal …, 2013 - ACS Publications
REV-ERBα has emerged as an important target for regulation of circadian rhythm and its associated physiology. Herein, we report on the optimization of a series of REV-ERBα agonists …
Number of citations: 84 pubs.acs.org
H Lee, JY Lee, H Jang, HY Cho, M Kang… - European Journal of …, 2023 - Elsevier
Targeted protein degradation (TPD) technology, such as proteolysis-targeting chimera (PROTAC), has become a new therapeutic modality. However, the degradation of undruggable …
Number of citations: 3 www.sciencedirect.com
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Nicotinamide phosphoribosyltransferase (Nampt) is a promising anticancer target. Virtual screening identified a thiourea analogue, compound 5, as a novel highly potent Nampt inhibitor…
Number of citations: 60 pubs.acs.org
F Cacheux, V Médran-Navarrete, F Dollé… - European Journal of …, 2017 - Elsevier
The translocator protein 18 kDa (TSPO) is today a validated target for a number of therapeutic applications, but also a well-recognized diagnostic/imaging biomarker for the evaluation of …
Number of citations: 7 www.sciencedirect.com
R Bai, Z Liang, Y Yoon, S Liu, T Gaines, Y Oum… - European journal of …, 2016 - Elsevier
CXCR4 inhibitors are promising agents for the treatment of cancer metastasis and inflammation. A series of novel tertiary amine derivatives targeting CXCR4 were designed, …
Number of citations: 24 www.sciencedirect.com
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
Agonism of the 5-HT 2C receptor represents one of the most well-studied and clinically proven mechanisms for pharmacological weight reduction. Selectivity over the closely related 5-…
Number of citations: 14 pubs.acs.org
A Lawong, S Gahalawat, J Okombo… - Journal of medicinal …, 2021 - ACS Publications
Malaria control programs continue to be threatened by drug resistance. To identify new antimalarials, we conducted a phenotypic screen and identified a novel tetrazole-based series …
Number of citations: 9 pubs.acs.org
JLM Matos - 2019 - search.proquest.com
Recent efforts from several laboratories, including the Shenvi group, have demonstrated the synthetic utility of base metal catalysis in olefin hydrofunctionalization. This thesis discusses …
Number of citations: 0 search.proquest.com

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